3-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
3-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a pyrazolo[4,3-c]pyridine core structure, which is substituted with a 3,4,5-trimethoxyphenyl group. The presence of the trimethoxyphenyl moiety is known to impart various biological activities to the compound, making it a valuable scaffold for drug development .
Preparation Methods
The synthesis of 3-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable hydrazine derivative to form an intermediate hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazolo[4,3-c]pyridine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
3-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves the inhibition of tubulin polymerization. This compound binds to the colchicine binding site on tubulin, preventing the assembly of microtubules and disrupting the microtubule dynamics within the cell . This disruption leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
3-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:
Combretastatin A-4: Both compounds inhibit tubulin polymerization, but this compound has a different core structure.
Paclitaxel: While paclitaxel stabilizes microtubules, this compound inhibits their polymerization.
Vincristine: Similar to vincristine, this compound disrupts microtubule dynamics, but it binds to a different site on tubulin.
Properties
Molecular Formula |
C15H19N3O3 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C15H19N3O3/c1-19-12-6-9(7-13(20-2)15(12)21-3)14-10-8-16-5-4-11(10)17-18-14/h6-7,16H,4-5,8H2,1-3H3,(H,17,18) |
InChI Key |
KDJOHKLPAUFZMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC3=C2CNCC3 |
Origin of Product |
United States |
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